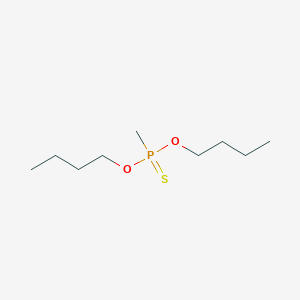

O,O-dibutyl methylphosphonothioate

説明

O,O-Dibutyl methylphosphonothioate (CAS RN: 18628-73-4) is a thiophosphonate compound with the molecular formula C₉H₂₁O₂PS and a molecular weight of 224.3 g/mol. Structurally, it features a methyl group bonded to a phosphorus atom, which is further connected to two butyloxy groups and a sulfur atom via a thioester bond . Its synthesis and properties are critical in forensic and environmental analyses related to chemical warfare verification programs.

特性

CAS番号 |

18628-73-4 |

|---|---|

分子式 |

C9H21O2PS |

分子量 |

224.3 g/mol |

IUPAC名 |

dibutoxy-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21O2PS/c1-4-6-8-10-12(3,13)11-9-7-5-2/h4-9H2,1-3H3 |

InChIキー |

FCOHOEULLNQVHS-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(C)OCCCC |

正規SMILES |

CCCCOP(=S)(C)OCCCC |

他のCAS番号 |

18628-73-4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Thiophosphonates exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison of O,O-dibutyl methylphosphonothioate with structurally related compounds:

Structural Isomers and V-Series Nerve Agents

- VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate): Molecular Formula: C₁₁H₂₆NO₂PS Key Feature: Contains a diisopropylaminoethyl thioester side chain. Toxicity: LD₅₀ (percutaneous, human) ≈ 10 mg/kg; highly persistent due to stable phosphonothioester bonds . Application: Infamous nerve agent with lethal cardiorespiratory and CNS effects .

- VR (O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Structural Isomer of VX: Differs in alkyl groups (isobutyl vs. ethyl) and amino side chain (diethylamino vs. diisopropylamino). Toxicity: Comparable to VX; causes severe bronchoconstriction and seizures in guinea pigs at 22.6 µg/kg .

- VM (O-Ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Key Feature: Diethylaminoethyl side chain. Toxicity: Part of the V-series agents; irreversible acetylcholinesterase inhibition .

Simulants and Research Compounds

- O,S-Diethyl Methylphosphonothioate (OSDEMP): Molecular Formula: C₅H₁₃O₂PS Application: Non-toxic simulant for VX decontamination studies. Used in pharmaceuticals and cholinesterase inhibition research . Key Difference: Shorter alkyl chains (ethyl vs. butyl) reduce environmental persistence compared to O,O-dibutyl derivatives.

- O,O'-Diethyl Methylphosphonothioate: Volatility: Studied for vapor pressure (0.3–50 mmHg range) using differential thermal analysis . Stability: Thioester bond less stable than VX, making it a safer simulant for laboratory use.

Alkyl-Substituted Thiophosphonates

- O,O-Diheptyl Methylphosphonothioate: Molecular Formula: C₁₅H₃₃O₂PS Key Feature: Longer heptyl chains increase hydrophobicity and reduce volatility compared to O,O-dibutyl derivatives .

- Ethyl Methyl Methylphosphonate: Molecular Formula: C₄H₁₁O₃P Key Difference: Lacks sulfur (phosphonate vs. phosphonothioate), reducing reactivity and toxicity .

Data Tables

Table 1: Structural and Physicochemical Properties

Research Findings

- Synthetic Pathways: O,O-Dibutyl methylphosphonothioate is synthesized via benzotriazole-mediated phosphorylation under mild conditions, analogous to cyclic adenosine phosphonothioates .

- Toxicity Mechanisms: Thiophosphonates inhibit acetylcholinesterase by phosphorylating serine residues, but alkyl chain length and substituents modulate potency. VX’s aminoethyl side chain enhances CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。